2H-Tetrazol-5-amine, 2-methyl-N-nitro-
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Overview
Description
2H-Tetrazol-5-amine, 2-methyl-N-nitro- is a compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
The synthesis of 2H-Tetrazol-5-amine, 2-methyl-N-nitro- can be approached through several methods. One common synthetic route involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with a substituted amine in methanol at room temperature. The imine formed is then subjected to cyclohexyl isocyanide and trimethylsilyl azide (TMSN3) to yield the desired tetrazole derivative . Industrial production methods often utilize eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields .
Chemical Reactions Analysis
2H-Tetrazol-5-amine, 2-methyl-N-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts readily with acidic materials and strong oxidizers, such as acidic chlorides and anhydrides, to produce corrosive and toxic gases . The compound also reacts with active metals to form new compounds that can be explosive upon shock . Common reagents used in these reactions include sodium azide, triethylammonium chloride, and nitrobenzene . Major products formed from these reactions include nitrilimines and other tetrazole derivatives .
Scientific Research Applications
2H-Tetrazol-5-amine, 2-methyl-N-nitro- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it is employed in DNA synthesis and molecular docking studies due to its ability to form stable metallic compounds and molecular complexes . In medicine, tetrazole derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities . Industrially, the compound is used in the production of explosives and propellants due to its high energy content and stability .
Mechanism of Action
The mechanism of action of 2H-Tetrazol-5-amine, 2-methyl-N-nitro- involves its ability to stabilize negative charges through delocalization, similar to carboxylic acids . The compound’s nitrogen electron density allows it to form stable metallic compounds and molecular complexes . The acidic nature of tetrazoles, influenced by substitution at the C-5 position, plays a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2H-Tetrazol-5-amine, 2-methyl-N-nitro- can be compared with other similar compounds, such as 2-methyl-2H-tetrazol-5-amine and 5-amino-2-methyl-2H-tetrazole . These compounds share similar structural features but differ in their reactivity and applications. For example, 2-methyl-2H-tetrazol-5-amine is known for its use in the synthesis of stable metallic compounds, while 5-amino-2-methyl-2H-tetrazole is explored for its potential in medicinal chemistry . The unique combination of methyl and nitro groups in 2H-Tetrazol-5-amine, 2-methyl-N-nitro- enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
61734-80-3 |
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Molecular Formula |
C2H4N6O2 |
Molecular Weight |
144.09 g/mol |
IUPAC Name |
N-(2-methyltetrazol-5-yl)nitramide |
InChI |
InChI=1S/C2H4N6O2/c1-7-4-2(3-6-7)5-8(9)10/h1H3,(H,4,5) |
InChI Key |
RDIQHTSMBPQBIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)N[N+](=O)[O-] |
Origin of Product |
United States |
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